molecular formula C22H30N2O3 B5674469 N-benzyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-benzyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No. B5674469
M. Wt: 370.5 g/mol
InChI Key: QCPFLWVLXSGJGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds typically involves intermolecular Ugi reactions, where components like aminomethyl cyclohexyl acetic acid (gabapentin), glyoxal, and cyclohexyl isocyanide or aromatic aldehyde and tert-butyl isocyanide are reacted under mild conditions to yield novel classes of compounds. These synthesis methods produce good to excellent yields and demonstrate the versatility of Ugi reactions in creating complex spirocyclic structures (Amirani Poor et al., 2018).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including those similar to the target molecule, can be significantly influenced by substituents. Theoretical studies suggest that electron-donating groups enhance the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease their strength. This relationship highlights the impact of molecular architecture on the compound's stability and reactivity (Amirani Poor et al., 2018).

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions, including oxidative cyclizations and expansions of spirocyclic oxetanes. These reactions often involve reagents like Oxone® in specific conditions, leading to the formation of complex structures with potential biological activity. The reactivity of these compounds underscores their potential in synthetic and medicinal chemistry applications (Gurry et al., 2015).

properties

IUPAC Name

N-benzyl-2-(3-oxo-2-azaspiro[4.4]nonan-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c25-20-13-22(10-4-5-11-22)17-24(20)16-21(26)23(15-19-9-6-12-27-19)14-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFLWVLXSGJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2)CC(=O)N(CC3CCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide

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